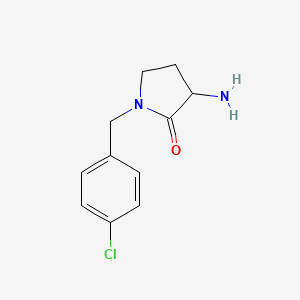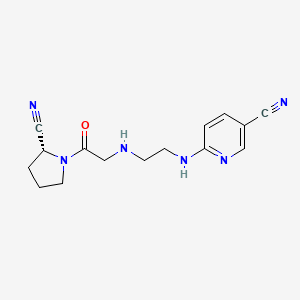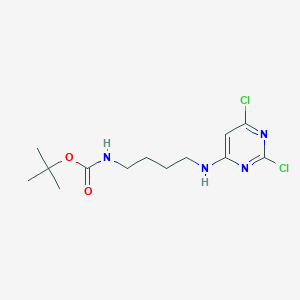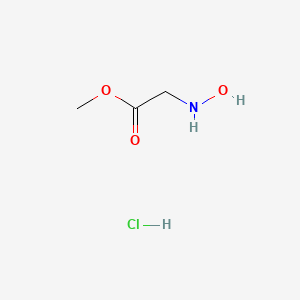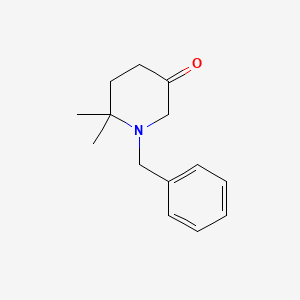
1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- is an organic compound that belongs to the class of ketones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- typically involves multi-step organic reactions. One common approach is the reaction of a furan derivative with a fluorinated ketone under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted furanyl derivatives.
Applications De Recherche Scientifique
1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The hydroxy group may participate in hydrogen bonding, while the furan ring can engage in π-π interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparaison Avec Des Composés Similaires
- 1-Pentanone, 1-(2-furanyl)-4-methyl-
- 2-Furancarboxaldehyde
- 2-Furylmethyl ketone
Comparison: 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity
Propriétés
Numéro CAS |
334873-76-6 |
|---|---|
Formule moléculaire |
C10H12F2O3 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
2,2-difluoro-1-(furan-3-yl)-3-hydroxy-4-methylpentan-1-one |
InChI |
InChI=1S/C10H12F2O3/c1-6(2)8(13)10(11,12)9(14)7-3-4-15-5-7/h3-6,8,13H,1-2H3 |
Clé InChI |
WGFOQXUKMMJILJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C(=O)C1=COC=C1)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


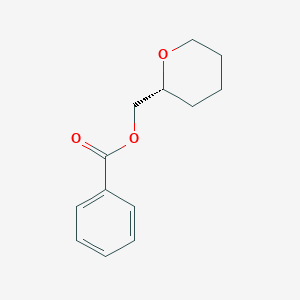

![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)

![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)
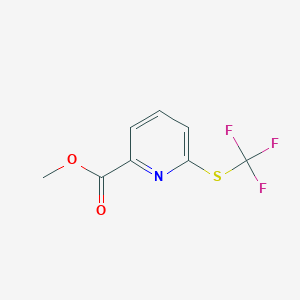
![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
